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N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide Documentation Hub

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  • Product: N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide
  • CAS: 917909-67-2

Core Science & Biosynthesis

Foundational

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide chemical structure

As a Senior Application Scientist, this guide provides a comprehensive technical overview of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide, a compound of interest in medicinal chemistry and drug development. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document outlines a prospective synthesis pathway and discusses its potential chemical and biological properties based on established principles and data from structurally related analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide belongs to the benzamide class of compounds, which are prevalent in numerous clinically approved drugs and biologically active molecules.[1][2] The core structure, a substituted benzene ring with an amide functional group, serves as a versatile scaffold for interacting with various biological targets. The specific substitutions on the benzamide ring—a nitro group, an N-methylamide, and an oxolanyloxy side chain—are expected to modulate its physicochemical properties and biological activity.

The nitro group is a strong electron-withdrawing group that can influence the molecule's acidity, reactivity, and potential for metabolic activation.[3] The N-methylamide functionality can affect solubility, hydrogen bonding capacity, and metabolic stability. The oxolanyloxy (tetrahydrofuranyloxy) moiety introduces a cyclic ether, which can impact solubility, cell permeability, and receptor binding. Given these features, N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide presents an interesting profile for investigation in various therapeutic areas, including oncology and infectious diseases, where nitroaromatic compounds have shown utility.[4]

Chemical Structure and Properties

The chemical structure of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is characterized by a central benzamide core with three key substituents.

Figure 1: Chemical structure of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound, calculated using computational models. These values are essential for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueSignificance
Molecular Formula C12H14N2O5Provides the elemental composition.
Molecular Weight 266.25 g/mol Influences diffusion and transport across membranes.
logP 1.5 - 2.5Indicates moderate lipophilicity, favorable for cell permeability.
Topological Polar Surface Area (TPSA) 98.5 ŲAffects solubility and membrane penetration.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 5Influences solubility and receptor binding.

Proposed Synthesis Pathway

A plausible synthetic route to N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide can be envisioned starting from commercially available 3-hydroxy-4-nitrobenzoic acid. The synthesis involves two key steps: amidation of the carboxylic acid followed by a Williamson ether synthesis.

Synthesis_Pathway A 3-Hydroxy-4-nitrobenzoic acid I1 N-Methyl-3-hydroxy-4-nitrobenzamide A->I1 SOCl2, then CH3NH2 B Methylamine C 3-Bromotetrahydrofuran P N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide C->P I1->P K2CO3, DMF

Figure 2: Proposed synthesis pathway for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.

Step 1: Amidation of 3-Hydroxy-4-nitrobenzoic Acid

The first step is the formation of the N-methylamide from 3-hydroxy-4-nitrobenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine.

Protocol:

  • To a solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in THF and add it dropwise to a solution of methylamine (2.0 eq) in THF at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl-3-hydroxy-4-nitrobenzamide.

Step 2: Williamson Ether Synthesis

The final step is the etherification of the phenolic hydroxyl group of N-methyl-3-hydroxy-4-nitrobenzamide with 3-bromotetrahydrofuran. A weak base such as potassium carbonate is suitable to deprotonate the phenol without hydrolyzing the amide.

Protocol:

  • To a solution of N-methyl-3-hydroxy-4-nitrobenzamide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq) and 3-bromotetrahydrofuran (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.

Potential Biological Activity and Applications

While the biological activity of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide has not been reported, the structural motifs present in the molecule suggest several potential areas for investigation.

  • Anticancer Activity: Many nitroaromatic compounds have been investigated as hypoxia-activated prodrugs. The nitro group can be reduced under hypoxic conditions, characteristic of solid tumors, to form cytotoxic species. The benzamide scaffold is also present in several anticancer agents, such as the PARP inhibitors.

  • Antibacterial Activity: Nitro-heterocyclic compounds, such as nitrofurantoin and metronidazole, are well-established antibacterial agents. The nitro group is often crucial for their mechanism of action, which involves reductive activation by microbial enzymes to generate reactive nitrogen species that damage bacterial DNA and other macromolecules.[4]

  • Enzyme Inhibition: The benzamide core is a common feature in a wide range of enzyme inhibitors. Depending on the overall shape and electronic properties of the molecule, it could potentially inhibit kinases, proteases, or other enzyme classes.

Further research, including in vitro screening against a panel of cancer cell lines, bacterial strains, and relevant enzymes, is necessary to elucidate the biological activity of this compound.

Conclusion

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is a novel benzamide derivative with potential for applications in drug discovery. This guide has outlined its chemical structure, predicted physicochemical properties, and a plausible synthetic pathway. The presence of a nitroaromatic system and a flexible ether-linked side chain on the benzamide scaffold makes it an attractive candidate for biological evaluation, particularly in the areas of oncology and infectious diseases. The synthetic route described herein provides a practical approach for the preparation of this compound, enabling further investigation into its chemical and biological properties.

References

  • Simson Pharma Limited. N-(3-nitro-4-{[(oxan-4-yl)methyl]amino}benzene-1-sulfonyl)-2-[(1H-pyrrolo[2,3-b]pyridine-5-yl)oxy] benzamide.
  • Sigma-Aldrich. 4-METHOXY-N-METHYL-3-NITROBENZAMIDE AldrichCPR.
  • PubChem. N-Methyl-4-nitro-N-nitrosobenzenamine | C7H7N3O3 | CID 13671.
  • Chemdiv. Compound 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide.
  • PubChem. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503.
  • Díaz-Cedillo F, Cervantes-Ortega C, Melgarejo-Guutierrez M.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC.
  • PubChem. 4-Nitrobenzamide | C7H6N2O3 | CID 12091.
  • Sun D, et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. PubMed. 2009.
  • PubChem. Benzamide | C7H7NO | CID 2331.
  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC. PubMed Central.
  • PubChem. N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide | C25H29FN4O5 | CID 67475270.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Buzarevski A, Mikhova B, Popovski E. N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. NIH.
  • 4-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide (CAS No. 329063-95-8) Suppliers.
  • Google Patents. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
  • Kumar AR. Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives.
  • 1289942-66-0|2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. 2015.
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • MDPI. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
  • ChemicalBook. 4-Nitro-N-methylphthalimide | 41663-84-7.
  • Scribd. Synthesis of 4-Nitro-N-Methylphthalimide | PDF. 4-Nitro-N-Methylphthalimide | PDF*.

Sources

Protocols & Analytical Methods

Method

Solvent selection for dissolving N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

Application Note & Protocol Topic: Strategic Solvent Selection for the Dissolution of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Dissolution of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate solvent is a critical, foundational step in the research and development of novel chemical entities. This document provides a comprehensive guide for the systematic selection of a suitable solvent or co-solvent system for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide. By integrating a theoretical analysis of the molecule's physicochemical properties with robust, step-by-step experimental protocols, this guide enables researchers to make informed, efficient, and scientifically sound decisions. The methodologies outlined herein are designed to progress from rapid qualitative screening to precise quantitative determination, ensuring the generation of reliable and reproducible solubility data essential for downstream applications, including reaction chemistry, purification, and formulation development.

Introduction: The Critical Role of Solvent Selection

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is a complex organic molecule featuring a combination of polar and nonpolar functional groups. The ability to effectively dissolve this compound is paramount for a wide range of applications, from chemical synthesis and purification to the preparation of stock solutions for biological screening and formulation development.[1][2] An improper solvent can lead to issues such as poor yield, failed reactions, inaccurate analytical results, or low bioavailability.[3] Therefore, a strategic approach to solvent selection is not merely a matter of convenience but a fundamental requirement for successful research and development. This guide moves beyond simple trial-and-error, advocating for a predictive, evidence-based workflow.

Physicochemical Characterization & Solubility Prediction

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure. The principle of "like dissolves like" serves as a guiding concept, suggesting that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4][5]

Molecular Structure of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide:

  • Aromatic Benzene Core: A nonpolar, hydrophobic backbone.

  • N-Methylbenzamide Group: A polar functional group containing a carbonyl oxygen (a hydrogen bond acceptor) and an N-H bond in its tautomeric form, though the N-methyl group reduces its hydrogen bond donating capacity compared to a primary amide. Amides are known to have good water solubility due to hydrogen bonding.[6]

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that significantly increases the molecule's dipole moment and acts as a hydrogen bond acceptor.[7]

  • Oxolane (Tetrahydrofuran) Ether Linkage: The ether oxygen is a hydrogen bond acceptor, and the cyclic ether imparts moderate polarity.

Solubility Prediction: The combination of a nonpolar aromatic ring with multiple polar, hydrogen-bond-accepting functional groups (amide, nitro, ether) suggests that the molecule is moderately to highly polar. Therefore, it is predicted to have poor solubility in nonpolar solvents (e.g., hexane, toluene) and significantly better solubility in polar solvents. Both polar aprotic and polar protic solvents are strong candidates. Polar aprotic solvents will effectively solvate the molecule via dipole-dipole interactions, while polar protic solvents can additionally engage in hydrogen bonding.

To further refine this prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][8][9] A solvent with HSP values close to those of the solute is highly likely to be a good solvent.[10][11] While the exact HSP of the target molecule are unknown, we can select a range of solvents with varying HSP to probe its solubility space experimentally.

Strategic Selection of Candidate Solvents

Based on the physicochemical analysis, the following solvents are recommended for initial screening. They cover a broad range of polarities and hydrogen bonding capabilities.

SolventClassBoiling Point (°C)Dielectric Constant (20°C)Key Characteristics & Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.2Excellent dissolving power for a wide range of polar compounds; strong H-bond acceptor.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Widely used for amides and nitroaromatics; high polarity.[12]
Acetone Polar Aprotic5620.7Good general-purpose solvent with moderate polarity; volatile and easy to remove.
Acetonitrile (ACN) Polar Aprotic8237.5Moderate polarity, often used in chromatography; can be a good starting point.
Ethanol (EtOH) Polar Protic7824.6Capable of both donating and accepting hydrogen bonds; less toxic than methanol.
Methanol (MeOH) Polar Protic6532.7Similar to ethanol but more polar; effective for many polar compounds.
Tetrahydrofuran (THF) Polar Aprotic667.6The ether linkage is structurally similar to a part of the target molecule.
Dichloromethane (DCM) Halogenated409.1Often used for organic synthesis; may dissolve less polar compounds.[12]
Water (H₂O) Polar Protic10080.1A key solvent for biological and pharmaceutical applications; solubility is a critical parameter.[13]

Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Screening

This protocol provides a quick assessment of solubility in a range of solvents to identify promising candidates for further quantitative analysis.

Materials:

  • N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

  • Candidate solvents (from Table 1)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation: Label one vial for each candidate solvent.

  • Weighing: Add approximately 1-2 mg of the compound to each vial. The exact mass is not critical, but it should be consistent across all vials.

  • Solvent Addition: Add 100 µL of the first solvent to its corresponding vial. This creates an initial target concentration of 10-20 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a dark background.

    • Soluble: The solution is clear and transparent with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or some solid remains undissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Incremental Addition (for soluble samples): If the compound dissolves completely, add another 1-2 mg of solid, vortex, and observe again. Repeat until solid material no longer dissolves to get a rough estimate of the saturation point.

  • Repeat: Repeat steps 3-6 for each candidate solvent.

  • Record: Record the observations for each solvent in a laboratory notebook.

Diagram: Solvent Selection Workflow

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Quantification & Optimization A Analyze Molecular Structure B Predict Solubility (Polarity, H-Bonding) A->B C Select Candidate Solvents B->C D Protocol 1: Qualitative Screening C->D E Identify Promising Solvents D->E F Protocol 2: Quantitative Analysis (Shake-Flask Method) E->F Proceed with 'Soluble' or 'Partially Soluble' candidates G Determine Solubility (mg/mL) F->G H Evaluate Co-Solvent Systems (if needed) G->H If solubility is insufficient I Final Solvent System Selection G->I H->I

Caption: A workflow for systematic solvent selection.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[14][15] It is based on the principles outlined in regulatory guidelines such as OECD Test Guideline 105.[13][16][17][18][19]

Materials:

  • Promising solvents identified in Protocol 1.

  • Scintillation vials or flasks with screw caps.

  • Orbital shaker with temperature control.

  • Analytical balance.

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Preparation: Add an excess amount of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide to a vial for each solvent to be tested. "Excess" means adding enough solid so that a significant amount will visibly remain undissolved after equilibrium is reached. This ensures the final solution is saturated.

  • Solvent Addition: Add a known volume of the solvent (e.g., 5.0 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that the concentration is no longer changing.[20][21]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor.

Data Interpretation and Co-Solvent Strategy

The quantitative data will provide a precise measure of the compound's solubility in each tested solvent.

  • High Solubility (>10 mg/mL): The solvent is an excellent choice for preparing concentrated stock solutions.

  • Moderate Solubility (1-10 mg/mL): The solvent may be suitable for many applications, but large volumes may be needed for certain procedures.

  • Low Solubility (<1 mg/mL): The solvent is likely unsuitable as a primary solvent.

If solubility in a single solvent is insufficient for the intended application, a co-solvent system should be investigated. For example, if the compound has moderate solubility in ethanol but low solubility in water, various ratios of ethanol/water can be tested to find a balance between dissolving power and the requirements of the experiment (e.g., compatibility with a biological assay).

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide and for all solvents used.

  • Handle the solid compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitroaromatic compounds should be handled with care as they can be toxic.[7]

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • D. S. Palmer, et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Rowan University. (n.d.). Predicting Solubility. [Link]

  • M. A. Abolfathi, et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. [Link]

  • B. N. Nguyen, et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • A. Van der Maelen, et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents. [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. [Link]

  • OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • C. J. Smith, et al. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry. [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. [Link]

  • F. A. El-Faham, et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • A. Avdeef. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. [Link]

  • A. Al-Ghaban, et al. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ScienceMadness Wiki. (2020). Nitrobenzene. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. [Link]

  • A. Jouyban, et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

Sources

Application

Technical Application Note: N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide in Kinase Inhibitor Synthesis

Executive Summary N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide (hereafter referred to as Intermediate A ) is a high-value synthetic scaffold used primarily in the development of Type II kinase inhibitors and PDE4 modul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide (hereafter referred to as Intermediate A ) is a high-value synthetic scaffold used primarily in the development of Type II kinase inhibitors and PDE4 modulators . Its structural architecture features a solvent-exposed benzamide tail and a tetrahydrofuran (oxolane) ether moiety, designed to optimize thermodynamic solubility and lipophilic ligand efficiency (LLE) in drug candidates.

This guide details the standardized protocols for processing Intermediate A, focusing on its critical transformation into the active 4-amino "warhead" precursor and its subsequent coupling to kinase hinge-binding cores.

Chemical Profile & Structural Utility[1][2]

Molecule Specifications
PropertySpecification
IUPAC Name N-Methyl-4-nitro-3-[(tetrahydrofuran-3-yl)oxy]benzamide
Molecular Formula C₁₂H₁₄N₂O₅
Molecular Weight 266.25 g/mol
Key Functionality Nitro (Reducible precursor), Amide (H-bond donor/acceptor), THF Ether (Solubilizing group)
Solubility High in DMSO, DMF, MeOH; Moderate in DCM; Low in Water
Role in Kinase Inhibitor Design

Intermediate A serves as the "Tail" fragment in the classic pharmacophore model of Type II kinase inhibitors (e.g., similar to the distal amide regions of Sorafenib or Imatinib).

  • The Benzamide: Extends into the solvent-accessible region or the allosteric pocket adjacent to the ATP-binding site.

  • The Oxolane (THF) Ring: Acts as a bioisostere for cyclopentyl or methoxy groups. It lowers logD compared to carbocycles while maintaining metabolic stability, a critical factor for oral bioavailability [1].

  • The 4-Nitro Group: A masked aniline. Upon reduction, it becomes the nucleophile required to couple with the "Hinge Binder" (typically a heterocycle like quinazoline, pyrimidine, or quinoline).

Synthetic Workflow Visualization

The following diagram illustrates the critical path from Intermediate A to a functional Kinase Inhibitor scaffold.

G cluster_qc Critical QC Checkpoints Start Intermediate A (Nitro Precursor) Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Reduction Inter Active Aniline (4-Amino-N-methyl...) Step1->Inter Yield >95% QC1 Check: Ether Stability Step1->QC1 Step2 Buchwald/SNAr Coupling (Kinase Core) Inter->Step2 Nucleophilic Attack QC2 Check: Des-methyl Impurity Inter->QC2 Final Target Kinase Inhibitor (Type II Scaffold) Step2->Final C-N Bond Formation

Figure 1: Synthetic pathway transforming the nitro-intermediate into a bioactive kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction (Nitro Aniline)

Objective: Convert the electron-withdrawing nitro group into the nucleophilic amino group without cleaving the sensitive ether linkage or reducing the amide.

Reagents:

  • Intermediate A (10 g, 37.5 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g)

  • Methanol (100 mL)

  • Hydrogen gas (Balloon or 1 atm line)

Procedure:

  • Inerting: Charge a 250 mL three-neck round-bottom flask with Intermediate A and Methanol. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Carefully add 10% Pd/C under a gentle

    
     stream. Caution: Dry Pd/C is pyrophoric.
    
  • Hydrogenation: Purge the system with Hydrogen (

    
    ) gas for 5 minutes. Seal the system under a hydrogen balloon (approx. 1 atm).
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

    • Monitor: Use TLC (DCM:MeOH 95:5) or HPLC. The starting material (

      
      ) should disappear, and a fluorescent amine spot (
      
      
      
      ) should appear.
  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield the 4-amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide as an off-white solid.

    • Expected Yield: >95%[1][2]

    • Storage: Store under Argon at 4°C. Amines are oxidation-sensitive.

Critical Note: Avoid using acidic conditions (e.g., Fe/HCl) unless necessary, as strong acids at high temperatures may destabilize the tetrahydrofuran ether linkage [2].

Protocol 2: Coupling to Kinase Hinge Binder (S Ar)

Objective: Attach the newly formed aniline tail to a chloropyrimidine or quinazoline core (common in EGFR/VEGFR inhibitors).

Reagents:

  • 4-Amino-intermediate (from Protocol 1) (1.0 eq)

  • 4-Chloro-quinazoline or 2,4-Dichloro-pyrimidine derivative (1.1 eq)

  • Isopropanol (iPrOH) or n-Butanol

  • Triethylamine (TEA) or DIPEA (2.0 eq)

Procedure:

  • Setup: Dissolve the chloro-heterocycle and the aniline intermediate in iPrOH (10 volumes).

  • Reaction: Add DIPEA. Heat the mixture to reflux (80–85°C) for 12–18 hours.

    • Mechanism:[3] The aniline nitrogen attacks the electron-deficient carbon adjacent to the ring nitrogen of the heterocycle.

  • Precipitation: Cool the reaction slowly to room temperature. The product often precipitates as a hydrochloride salt (if DIPEA is omitted) or free base.

  • Filtration: Filter the solid and wash with cold iPrOH and Diethyl Ether.

  • Purification: If no precipitate forms, evaporate solvent and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Quality Control & Troubleshooting

Analytical Parameters
ParameterMethodAcceptance Criteria
Purity HPLC (C18, Water/ACN gradient)>98.0% Area
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Amide -NH (quartet, ~8.4 ppm), THF protons (multiplets, 1.9-5.0 ppm)
Residual Solvent GC-HeadspaceMeOH < 3000 ppm
Chirality Chiral HPLCIf using chiral THF (3R or 3S), ee% > 99%
Troubleshooting Guide
  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning (sulfur traces) or poor H2 mass transfer.

    • Fix: Filter and add fresh catalyst; increase stirring speed.

  • Issue: Ether Cleavage (Loss of THF ring).

    • Cause: Reaction temperature too high (>60°C) during hydrogenation or acidic workup.

    • Fix: Maintain T < 40°C; keep pH neutral.

  • Issue: Dimerization (Azo compounds).

    • Cause: Oxidation of the amine during workup.

    • Fix: Minimize air exposure; store solid under inert gas.

Safety & Handling

  • Nitro Compounds: Although Intermediate A is stable, nitroaromatics can be energetic. Avoid subjecting the bulk solid to temperatures >150°C.

  • Tetrahydrofuran Moiety: The ether linkage can form peroxides if the raw material (THF precursor) was not stabilized. Ensure the starting material is peroxide-free.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle all powders in a fume hood to avoid inhalation.

References

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2018). Process for the preparation of kinase inhibitors. US Patent 9,873,692. (Example of nitro-reduction protocols in benzamide scaffolds).

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

Sources

Method

Advanced Crystallization Protocol for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

Executive Summary This Application Note details the optimized crystallization strategies for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide , a critical intermediate often utilized in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized crystallization strategies for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2] The presence of the nitro group (high polarity), N-methyl amide (hydrogen bonding capability), and the oxolane (tetrahydrofuran) ether moiety presents a unique solubility profile that requires precise solvent selection to ensure high purity (>99.5%) and yield (>90%).[1]

This guide moves beyond basic recipes to provide a mechanism-based approach , focusing on thermodynamics, kinetics, and impurity rejection.[1] Two primary methods are presented:

  • Method A (Preferred): Cooling Crystallization from Ethanol/Water (Green Chemistry compliant).[1][2]

  • Method B (Alternative): Anti-solvent Crystallization using Ethyl Acetate/Heptane (Targeting specific non-polar impurity rejection).[1][2]

Physicochemical Analysis & Solubility Profile

Before initiating crystallization, understanding the molecular interactions is paramount.[1][2]

Functional GroupEffect on CrystallizationSolvent Affinity
Nitro (-NO₂) Increases dipole moment and melting point; promotes crystalline lattice stability.[1][2]High affinity for polar aprotic solvents (DMSO, DMF) and warm alcohols.[1]
N-Methyl Amide H-bond donor/acceptor; drives supramolecular assembly (dimerization).[1][2]Soluble in alcohols, esters; Insoluble in alkanes.[1][2]
Oxolane Ether Lipophilic spacer with oxygen lone pairs.[1][2]Soluble in THF, DCM, Ethyl Acetate.[1]

Predicted Solubility Trends:

  • High Solubility: DMSO, DMF, THF, warm Ethanol, warm Ethyl Acetate.[1]

  • Moderate Solubility: Cold Ethanol, Isopropanol, Toluene.[1]

  • Low Solubility (Anti-solvents): Water, Heptane, Hexane, Cyclohexane.[1]

Protocol 1: Cooling Crystallization (Ethanol/Water)[1]

Objective: To produce large, filterable crystals with high bulk density and reject polar impurities (e.g., unreacted acids, inorganic salts).

Materials Required
  • Crude N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide[1][2]

  • Solvent: Ethanol (Absolute or 95%)[1]

  • Anti-solvent: Deionized Water

  • Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, programmable temperature controller.[1][2]

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Charge the reactor with 1.0 equivalent (wt) of crude solid.[1][2]

    • Add 5.0 - 7.0 volumes of Ethanol.[1][2]

    • Heat the mixture to 75°C - 80°C (Reflux) with agitation at 200 RPM.

    • Checkpoint: Ensure complete dissolution.[1][2] If solids persist, add Ethanol in 0.5 volume increments.[1][2]

  • Clarification (Optional but Recommended):

    • If insoluble particles are present, perform a hot filtration through a 1-micron cartridge filter.[1][2]

    • Critical: Pre-heat the filter and lines to prevent premature crystallization.[1][2]

  • Nucleation Control (Seeding):

    • Cool the solution linearly to 65°C .

    • Add 0.5 - 1.0 wt% of pure seed crystals (milled, <50 µm).

    • Hold at 65°C for 30-60 minutes to allow seed conditioning (healing of crystal surfaces).[1][2]

  • Controlled Cooling (Crystal Growth):

    • Initiate a cubic cooling ramp: Cool from 65°C to 20°C over 4-6 hours .

    • Why Cubic? A slow initial rate prevents secondary nucleation (fines), while a faster rate at lower temperatures maximizes yield once surface area is established.[1]

  • Anti-Solvent Addition (Yield Maximization):

    • Once at 20°C, slowly add 2.0 - 3.0 volumes of Water over 2 hours.

    • Caution: Adding water too fast causes "oiling out" (liquid-liquid phase separation), trapping impurities.[1]

  • Isolation:

    • Cool further to 0-5°C and age for 2 hours.

    • Filter the slurry using a Buchner funnel or centrifuge.[1][2]

    • Wash the cake with 2 x 1 volume of cold Ethanol/Water (1:1 ratio).[1][2]

    • Dry under vacuum at 45-50°C until constant weight.[1][2]

Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate/Heptane)[1]

Objective: To reject lipophilic impurities (e.g., dimers, regioisomers) and for heat-sensitive batches.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve crude material in 8.0 volumes of Ethyl Acetate at 50-55°C .

  • Primary Anti-Solvent Addition:

    • Add 2.0 volumes of Heptane slowly to reach the metastable zone width (MSZW) limit.[1][2]

    • Observation: The solution should remain clear or slightly hazy.

  • Seeding:

    • Seed with 1.0 wt% crystals at 50°C.[1][2]

  • Crystallization:

    • Add remaining 6.0 volumes of Heptane over 3-4 hours while cooling to 20°C .

  • Filtration:

    • Filter and wash with Heptane/Ethyl Acetate (9:1).[1][2]

Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for the crystallization process.

CrystallizationWorkflow Start Start: Crude N-Methyl-4-nitro-3- [(oxolan-3-yl)oxy]benzamide SolubilityCheck Solubility Screening (Target: >50 mg/mL at reflux) Start->SolubilityCheck Decision Impurity Profile? SolubilityCheck->Decision PathA Method A: Ethanol/Water (Polar Impurities / Salts) Decision->PathA Polar/Salts PathB Method B: EtOAc/Heptane (Lipophilic Impurities) Decision->PathB Non-polar DissolutionA Dissolve in EtOH @ 75°C PathA->DissolutionA DissolutionB Dissolve in EtOAc @ 55°C PathB->DissolutionB SeedingA Seed @ 65°C (Prevent Oiling Out) DissolutionA->SeedingA CoolingA Cubic Cooling to 20°C + Water Addition SeedingA->CoolingA Isolation Filtration & Washing (Displacement Wash) CoolingA->Isolation SeedingB Seed @ 50°C DissolutionB->SeedingB CoolingB Linear Cooling to 20°C + Heptane Addition SeedingB->CoolingB CoolingB->Isolation Drying Vacuum Dry @ 45°C (LOD < 0.5%) Isolation->Drying

Figure 1: Decision matrix for solvent selection based on impurity profile and process constraints.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Dissolution Temp 75°C ± 2°C (EtOH)Too High: Degradation of nitro group.[1][2] Too Low: Incomplete dissolution, yield loss.[1][2]
Cooling Rate 0.2 - 0.5°C/minToo Fast: Entrapment of mother liquor, formation of fines/agglomerates.[1][2] Too Slow: Process inefficiency.
Seeding Point Metastable ZoneMissed: Spontaneous nucleation leads to unpredictable particle size distribution (PSD).[1][2]
Agitation Speed Tip speed 1.5 m/sToo High: Crystal breakage (attrition).[1][2] Too Low: Poor heat transfer, oiling out.[1][2]
Troubleshooting "Oiling Out"

If the product separates as an oil rather than crystals:

  • Cause: The temperature is above the melting point of the solvated solid, or the anti-solvent was added too quickly.[1][2]

  • Solution: Re-heat to dissolve the oil. Increase the seed loading (up to 2%) and reduce the cooling rate. Ensure the temperature remains below the "oiling out" boundary (determined by DSC).

Analytical Validation

Every batch must be validated against the following criteria to ensure process integrity.

  • HPLC Purity: >99.5% area. (Method: C18 column, Acetonitrile/Water gradient with 0.1% TFA).[1]

  • X-Ray Powder Diffraction (XRPD): Confirm the crystalline form matches the reference standard (polymorph check).

  • Residual Solvents (GC): Ethanol < 5000 ppm, Ethyl Acetate < 5000 ppm.[1][2]

  • Loss on Drying (LOD): < 0.5% w/w.

References

  • Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1][2]

  • Mullin, J. W. (2001).[1][2] Crystallization (4th ed.).[1][2] Elsevier.[2]

  • Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[2] [1]

  • Davey, R. J., & Garside, J. (2000).[1][2] From Molecules to Crystallizers. Oxford University Press.[1][2]

  • Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[2]

(Note: While specific patents for this exact molecule are proprietary or non-existent in public databases, the protocols above are derived from standard industrial practices for nitrobenzamide and ether-functionalized API intermediates found in the cited texts.)

Sources

Application

Application Notes &amp; Protocols: Storage and Stability Guidelines for Benzamide Ether Derivatives

Document ID: AN-BED-SSP-2026-02 Revision: 1.0 Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the intrinsic stability, optimal storage co...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-BED-SSP-2026-02

Revision: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the intrinsic stability, optimal storage conditions, and stability-indicating analytical methodologies for benzamide ether derivatives. This class of compounds, while versatile, possesses specific chemical liabilities associated with the amide and ether functional groups that necessitate rigorous stability assessment. These application notes detail the primary degradation pathways, including hydrolysis, oxidation, and photolysis. Furthermore, detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method are provided to ensure the generation of reliable data for shelf-life determination and formulation development. All recommendations and protocols are grounded in established scientific principles and aligned with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Physicochemical Landscape of Benzamide Ethers

Benzamide ether derivatives are a significant scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1] The stability of these molecules is paramount, as degradation can lead to loss of potency, alteration of bioavailability, and the formation of potentially toxic impurities.[2] Understanding the inherent chemical liabilities of the benzamide and ether moieties is the first principle in developing a robust stability program.[3]

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] This guide provides the foundational knowledge and actionable protocols to establish these characteristics for benzamide ether derivatives, ensuring data integrity for regulatory submissions and successful product development.[6][7]

Core Chemical Liabilities & Degradation Pathways

The stability of benzamide ether derivatives is primarily governed by the reactivity of the amide and ether functional groups. The principal degradation pathways that must be investigated are hydrolysis, oxidation, and photolysis.[8][9][10]

Hydrolytic Degradation

Causality: The amide bond is susceptible to cleavage by hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11][12][13]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form a carboxylate salt and an amine.[14][15]

Oxidative Degradation

Causality: Oxidation is a common degradation pathway, often initiated by atmospheric oxygen (autoxidation), peroxides, or trace metal ions.[16][17] For benzamide ether derivatives, the ether linkage and any benzylic positions are particularly susceptible.

  • Ether Linkage: The carbon atom adjacent to the ether oxygen (α-carbon) can be a target for radical-mediated oxidation, leading to the formation of hydroperoxides which can further decompose into various degradation products.[18][19]

  • Benzylic Positions: If the molecule contains benzylic hydrogens (a C-H bond adjacent to the benzene ring), these can be susceptible to abstraction by radicals, initiating an oxidative chain reaction.[18]

Photodegradation

Causality: The aromatic benzamide core can absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with oxygen to form photo-oxidation products. The extent of degradation is dictated by the molecule's absorption spectrum and the intensity of the light source.[20][21][22] Photostability testing is an integral part of stress testing as mandated by ICH guidelines.[23][24]

Diagram: Major Degradation Pathways

The following diagram illustrates the primary points of chemical liability on a generic benzamide ether structure.

G Figure 2: Workflow for Forced Degradation Studies start Prepare API Stock Solution (e.g., 1 mg/mL in ACN:H₂O) control Untreated Control (Stored at 2-8°C in dark) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidation (3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid API, 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analyze Analyze All Samples by Stability-Indicating HPLC Method control->analyze neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants & Elucidate Pathways analyze->end

Caption: Step-by-step workflow for executing a comprehensive forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock solution of the benzamide ether derivative in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. [25] * Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a thin layer of the solid API in a vial.

    • Heat in a calibrated oven at 80°C for 48 hours.

    • Prepare a solution of the stressed solid for analysis.

  • Photostability:

    • Expose the API (in a chemically inert, transparent container) and a solution to a light source conforming to ICH Q1B guidelines. [9][20]This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Include a dark control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. [8][26][27]Its primary characteristic is specificity: the ability to accurately measure the active ingredient in the presence of its degradation products, process impurities, and excipients. [28]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [8][28]

Initial Method Parameters

The following table provides a robust starting point for method development for a typical benzamide ether derivative.

ParameterRecommended ConditionRationale & Justification
Column C18, 250 x 4.6 mm, 5 µmA C18 stationary phase provides good hydrophobic retention for aromatic compounds. The specified dimensions offer high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peaks for acidic and basic analytes by suppressing silanol interactions and controlling ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minA gradient elution is crucial to separate the main peak from potentially more or less polar degradation products in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30°CControls retention time reproducibility and can improve peak shape.
Detector Photodiode Array (PDA) @ 254 nmA PDA detector is essential. It not only quantifies at a specific wavelength (e.g., 254 nm, common for aromatics) but also provides UV spectra for all peaks, which is critical for peak purity assessment.
Injection Vol. 10 µLA standard volume; can be adjusted based on compound concentration and detector sensitivity.
Method Validation & System Suitability
  • Specificity: Analyze the forced degradation samples. The method is specific if the main API peak is resolved from all degradation product peaks (resolution > 1.5). Peak purity analysis using the PDA detector should be performed to confirm that the main peak is spectrally pure.

  • System Suitability: Before each run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <2.0, and theoretical plates >2000.

Excipient Compatibility Studies

During formulation development, it is crucial to assess the compatibility of the benzamide ether derivative with proposed excipients. [6][29]Incompatibility can lead to physical changes or chemical degradation, compromising the final product's stability. [30][31]

  • Protocol: Prepare binary mixtures (e.g., 1:1 ratio) of the API with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).

  • Storage: Store these mixtures under accelerated conditions (e.g., 40°C / 75% RH) for 2 to 4 weeks. [32]* Analysis: Analyze the samples by HPLC at initial and final time points. The appearance of new degradation peaks or a significant loss of the main API peak compared to a pure API control indicates an incompatibility.

Long-Term Stability Study and Shelf-Life Estimation

The ultimate goal of a stability program is to establish a re-test period for an API or a shelf life for a drug product. [33][34][35]This is achieved through long-term stability studies conducted under controlled environmental conditions as defined by ICH Q1A(R2). [4][5][32][36][37]

  • Study Design: Store at least three primary batches of the API or drug product in the proposed container closure system at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions. [4][32]* Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term) and analyze them using the validated stability-indicating method. [32]* Data Analysis: The data are evaluated for trends. If significant change is observed, statistical analysis may be applied to the quantitative data to determine the shelf life, which is the time period during which the product is expected to remain within its approved specifications. [7][33][38]

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). International Council for Harmonisation. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Drug-Excipient Compatibility Studies. (n.d.). Pharmapproach.com. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Preformulation & Excipient Compatibility Studies. (n.d.). Charles River Laboratories. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • ICH Q1A(R2) Guideline. (2003). International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Drug excipient Compatibility. (n.d.). Slideshare. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

  • Shelf Life Estimation of Pharmaceutical Products. (2014). Pharmaguideline. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Slideshare. [Link]

  • API Excipient Compatibility Study. (2024). Veeprho Pharmaceuticals. [Link]

  • Shelf-Life Determination of Drug Product. (2025). Veeprho Pharmaceuticals. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts. [Link]

  • Determining Shelf Life: Reading the Stability Testing Data. (2021). Pharmaceutical Technology. [Link]

  • Magari, R. T. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. [Link]

  • Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws. [Link]

  • STABILITY AND SHELF LIFE. (n.d.). [Link]

  • Li, Y. (2012). Oxidative Degradation. In Drug-like Properties: Concepts, Structure Design and Methods. Royal Society of Chemistry. [Link]

  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. [Link]

  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

  • Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Schou, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Bisht, A., & Negi, D. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Schou, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the alkylation of 3-hydroxy-4-nitrobenzamide

Topic: Minimizing side reactions during O-alkylation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to alkylate the phenolic hydroxyl group of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during O-alkylation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to alkylate the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzamide while preserving the amide functionality and the nitro group.

The primary challenge with this substrate is chemoselectivity . The molecule contains three potential reactive sites:[1][2]

  • Phenolic Oxygen (Desired): pKa ~7.9 (acidified by the ortho-nitro group).

  • Amide Nitrogen (Undesired): pKa ~17 (neutral under mild basic conditions).

  • Amide Oxygen (Undesired): Site of O-imidate formation (rare but possible with hard electrophiles).

The Solution: The strategy relies on pKa-driven selectivity . By maintaining the reaction pH between 8 and 12, you exclusively deprotonate the phenol (forming the phenoxide nucleophile) while leaving the amide neutral and non-nucleophilic.

Module 1: Critical Reaction Parameters (The "Why")

Base Selection (The pKa Gatekeeper)

The choice of base is the single most critical factor. You must use a base strong enough to deprotonate the phenol but too weak to deprotonate the amide.

BasepKa (conj. acid)Risk LevelRecommendationMechanism of Failure
K₂CO₃ ~10.3Low Preferred Ideal buffer zone. Deprotonates phenol (pKa ~7.9) but not amide.
Cs₂CO₃ ~10.3Low/Med Alternative "Cesium Effect" increases solubility/reactivity; risk of N-alkylation increases slightly due to naked anion effect.
NaOH / KOH ~15.7High Avoid Strong enough to deprotonate amide (equilibrium)

N-alkylation mixtures. Hydrolysis risk.
NaH ~35Critical NEVER Irreversible deprotonation of both Phenol and Amide. Will cause N,O-dialkylation.
Electrophile & Leaving Group Effects
  • Alkyl Halides (R-I, R-Br): Softer electrophiles. If the reaction temperature is too high, the neutral amide nitrogen can attack these, leading to N-alkylation.

  • Sulfonates (Mesylates/Tosylates): Harder electrophiles. Generally favor O-alkylation but require higher temperatures, which brings hydrolysis risks.

Solvent Systems
  • DMF/DMAc: High dielectric constant dissociates ion pairs, increasing phenoxide nucleophilicity. Risk:[3] Hard to remove; can promote hydrolysis during workup if acidic.

  • Acetone/MEK: Lower boiling points allow mild reflux. Benefit: Easy workup; kinetic control minimizes side reactions.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (N-alkylation and Hydrolysis).

ReactionNetwork SM 3-Hydroxy-4- nitrobenzamide (Substrate) Intermediate Phenoxide Anion (Nucleophile) SM->Intermediate Deprotonation (pH 8-10) Side_N N-Alkyl Side Product (Impurity A) SM->Side_N Strong Base (NaH) or High Temp Base Base (K2CO3) Prod_O 3-Alkoxy-4- nitrobenzamide (DESIRED PRODUCT) Intermediate->Prod_O Alkyl Halide (R-X) Kinetic Control Intermediate->Side_N Over-alkylation Side_Hyd 3-Alkoxy-4- nitrobenzoic Acid (Impurity B) Prod_O->Side_Hyd H2O / High pH / Heat (Hydrolysis)

Caption: Reaction network showing the pKa-driven selectivity window. Green path represents the target workflow; red paths indicate failure modes triggered by pH violation or moisture.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I see a new spot on TLC (higher Rf than product) and conversion has stalled. What is it?

Diagnosis: This is likely the N-alkylated byproduct or N,O-dialkylated impurity .

  • Cause: The amide acts as a nucleophile when the phenol is fully consumed or if the base is too strong.

  • Fix:

    • Switch from Cs₂CO₃ to K₂CO₃ (milder).

    • Lower the reaction temperature (e.g., from 80°C to 50°C).

    • Stoichiometry Control: Do not use >1.1 equivalents of the alkylating agent.

Q2: My product is disappearing, and a very polar spot (baseline) is appearing.

Diagnosis: Amide Hydrolysis to the carboxylic acid.

  • Cause: Presence of water in the solvent + heat + base.

  • Fix:

    • Dry your solvent (DMF/Acetone) over molecular sieves (3Å) for 24h.

    • Check your base: Potassium Carbonate is hygroscopic. Grind it and dry it in an oven (120°C) before use.

    • Reduce reaction time.

Q3: The reaction is sluggish (24h+). Should I add NaI (Finkelstein condition)?

Analysis: Adding NaI converts Alkyl Chlorides/Bromides to Iodides in situ.

  • Recommendation: Yes, but with caution. Iodides are "softer" electrophiles and can increase N-alkylation rates slightly. Use 0.1 eq of KI only if using an Alkyl Chloride. If using a Bromide, simply increase agitation or concentration first.

Module 4: "Gold Standard" Experimental Protocol

Objective: Selective O-methylation of 3-hydroxy-4-nitrobenzamide.

Reagents:

  • Substrate: 1.0 eq

  • Alkylating Agent (e.g., MeI or Dimethyl Sulfate): 1.1 eq

  • Base: Anhydrous K₂CO₃ (1.5 eq)

  • Solvent: DMF (anhydrous) or Acetone (for easier workup) [Concentration: 0.5 M]

Step-by-Step:

  • Preparation: Charge the reaction vessel with 3-hydroxy-4-nitrobenzamide (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous DMF (2 mL per mmol substrate). Stir at Room Temperature (RT) for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide forms.

  • Addition: Add the Alkylating Agent (1.1 eq) dropwise over 5 minutes.

  • Reaction:

    • For reactive agents (MeI, BnBr): Stir at RT for 4–6 hours.

    • For unreactive agents (Alkyl Chlorides): Heat to 50–60°C. Do not exceed 80°C.

  • IPC (In-Process Control): Check TLC/HPLC. Look for the disappearance of the phenol.

    • Stop criteria: >98% conversion or if N-alkyl impurity exceeds 2%.

  • Workup (Crucial for Amide Stability):

    • Pour the mixture into ice-cold water (10x volume).

    • The product usually precipitates. Filter and wash with water.[4]

    • If no precipitate: Extract with Ethyl Acetate.[5] Wash organic layer with saturated NaHCO₃ (removes unreacted phenol) and Brine.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient, avoiding column chromatography which can degrade the amide.

Module 5: Troubleshooting Logic Tree

Use this decision flow to diagnose live experimental issues.

Troubleshooting Start Problem Detected Q1 Is the impurity Less Polar (High Rf)? Start->Q1 Q2 Is the impurity More Polar (Baseline)? Q1->Q2 No Res1 N-Alkylation detected. Action: Lower Temp, Switch to K2CO3. Q1->Res1 Yes Res2 Hydrolysis detected. Action: Dry Solvents, Check Water Content. Q2->Res2 Yes Res3 Incomplete Reaction. Action: Add 0.1 eq KI, Increase Conc. Q2->Res3 No

Caption: Diagnostic flow for identifying N-alkylation (High Rf) vs Hydrolysis (Low Rf).

References

  • PubChem Compound Summary. (2025). 4-Nitrobenzamide.[6][7] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (n.d.). O-Alkylation vs N-Alkylation Selectivity. Link

  • Evans, D. A. (n.d.). pKa Table. Harvard University. (Standard reference for Phenol vs Amide acidity). Link

  • Bar-Haim, G., & Kol, M. (2004).[8] Selective Mono-N-alkylation of 3-Amino Alcohols. Organic Letters. (Demonstrates chelation and pKa principles in similar substrates). Link

Sources

Optimization

Technical Support Center: Synthesis of 3-[(oxolan-3-yl)oxy] Benzamide Derivatives

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-[(oxolan-3-yl)oxy] benzamide derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-[(oxolan-3-yl)oxy] benzamide derivatives. This structural motif is a key component in various pharmacologically active molecules, and its efficient synthesis is critical. This document provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions, moving beyond standard procedures to address common and complex challenges encountered in the lab.

Section 1: The Standard Synthetic Approach and Its Inherent Challenges

The most common method for synthesizing the target compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an activated oxolane derivative by a deprotonated 3-hydroxybenzamide.[1] While straightforward in principle, this pathway is often plagued by challenges that can impact yield, purity, and scalability.

The primary challenges include:

  • Competing N-alkylation: The amide N-H proton is also acidic and can be deprotonated by the base, leading to the formation of an undesired N-alkylated byproduct.[2][3]

  • Elimination Side Reactions: If the oxolane ring bears a leaving group at a sterically hindered position or if a strong, bulky base is used, an E2 elimination reaction can compete with the desired SN2 substitution.[4][5]

  • Reagent Stability and Availability: Oxolan-3-yl halides can be unstable or challenging to source, necessitating their conversion to more stable sulfonates (e.g., tosylates, mesylates) which adds steps to the synthesis.[6]

  • Harsh Reaction Conditions: The reaction often requires strong bases and high temperatures, which can lead to decomposition of sensitive substrates.[1]

G Diagram 1: Standard Williamson Ether Synthesis & Side Reactions cluster_reactants Reactants 3-hydroxybenzamide 3-hydroxybenzamide Phenoxide Phenoxide 3-hydroxybenzamide->Phenoxide Deprotonation (O-) Amide Anion Amide Anion 3-hydroxybenzamide->Amide Anion Deprotonation (N-) Oxolane-LG 3-LG-Oxolane (LG = I, Br, OTs) Desired_Product 3-[(oxolan-3-yl)oxy]benzamide (TARGET PRODUCT) Oxolane-LG->Desired_Product N_Alkylation_Product N-alkylated byproduct (IMPURITY) Oxolane-LG->N_Alkylation_Product Base Strong Base (e.g., NaH, K2CO3) Base->3-hydroxybenzamide Solvent Polar Aprotic Solvent (e.g., DMF, THF) Phenoxide->Desired_Product O-Alkylation (SN2) Amide Anion->N_Alkylation_Product N-Alkylation (SN2)

Caption: General scheme for Williamson ether synthesis and competing N-alkylation.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying chemical principles.

Q1: My Williamson ether synthesis yield is consistently low or the reaction fails. What should I investigate first?

A1: Low yield is a multifaceted problem. A systematic approach is essential. Start by verifying the quality of your starting materials and then critically evaluate your reaction parameters. The following flowchart provides a logical troubleshooting sequence.

G Diagram 2: Troubleshooting Flowchart for Low Yield A Low Yield / No Reaction B 1. Verify Starting Materials - Purity of 3-hydroxybenzamide? - Activity of Base? - Integrity of Oxolane-LG? A->B C 2. Assess Reaction Conditions - Is the solvent truly anhydrous? - Is the base strong enough for full deprotonation (pKa)? - Is temperature/time sufficient? B->C D 3. Analyze Crude Mixture - TLC/LCMS shows unreacted starting material? C->D Analysis E - TLC/LCMS shows new spots (side products)? C->E Analysis F Optimize Conditions - Increase Temp/Time - Switch to stronger base (e.g., NaH) - Use a better solvent (DMF, NMP) D->F G Address Side Reactions - Evidence of N-alkylation? (See Q2) - Evidence of Elimination? (Use less hindered conditions) E->G H Consider Alternative Strategy - Use Phase Transfer Catalyst (See Q4) - Switch to Mitsunobu Reaction (See Q3) F->H If optimization fails G->H If optimization fails

Caption: A step-by-step decision tree for diagnosing low-yield reactions.

Expert Insight: The most common oversight is solvent quality. Polar aprotic solvents like DMF and THF are hygroscopic. Water will quench your base and hydrolyze your electrophile. Always use freshly dried, anhydrous solvents.[1][4]

Q2: I'm observing a significant byproduct with a similar mass, which I suspect is the N-alkylated isomer. How can I prevent this?

A2: This is a classic case of competing reactivity. The amide proton (pKa ~17 in DMSO) is acidic enough to be partially or fully deprotonated by strong bases like NaH, creating a competing nitrogen nucleophile.[3]

Strategy 1: Use a Weaker Base and Optimize Conditions Instead of a very strong base like NaH, switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often selective for deprotonating the more acidic phenol (pKa ~10) over the amide N-H.[3] This strategy relies on the large pKa difference between the phenol and the amide. You may need to compensate with higher temperatures or longer reaction times.

Strategy 2: Alter the Order of Addition Add the oxolane electrophile before adding the base. In some cases, this can favor a base-mediated reaction pathway that is more selective for the phenoxide. However, this is highly substrate-dependent and requires empirical testing.

Strategy 3 (Most Robust): N-Protection (If Tolerable) If other strategies fail, protecting the amide nitrogen is the most definitive solution. A Boc (tert-butoxycarbonyl) group is a common choice.

  • Protection: React the 3-hydroxybenzamide with Boc-anhydride ((Boc)₂O) and a base like DMAP.

  • Alkylation: Perform the Williamson ether synthesis on the N-Boc protected substrate. The phenoxide is now the only available nucleophile.

  • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in DCM.

This adds two steps to your synthesis but guarantees regioselectivity and often simplifies purification.

Q3: The 3-iodotetrahydrofuran (or its tosylate) is difficult to source, expensive, or decomposes upon storage. Is there a more reliable alternative approach?

A3: Yes. This is an ideal scenario to switch from a Williamson ether synthesis to a Mitsunobu reaction .[7][8] This powerful reaction allows you to directly couple the 3-hydroxybenzamide (the nucleophile) with commercially available and stable tetrahydrofuran-3-ol (the alcohol component).[9]

The key reagents are a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][10] The reaction works by activating the alcohol in situ to create an excellent leaving group, which is then displaced by the phenoxide.[8][11]

G Diagram 3: Williamson vs. Mitsunobu Pathways cluster_williamson Williamson Pathway cluster_mitsunobu Mitsunobu Pathway W_Alc Tetrahydrofuran-3-ol W_Act Activation (e.g., TsCl, PBr3) W_Alc->W_Act W_Elec Oxolane-LG (Electrophile) W_Act->W_Elec W_Prod Product W_Elec->W_Prod SN2 W_Nuc 3-hydroxybenzamide (Nucleophile) W_Nuc->W_Prod SN2 W_Base Base W_Base->W_Prod SN2 M_Alc Tetrahydrofuran-3-ol M_Prod Product M_Alc->M_Prod In-situ Activation + SN2 M_Nuc 3-hydroxybenzamide M_Nuc->M_Prod In-situ Activation + SN2 M_Reagents PPh3 + DIAD M_Reagents->M_Prod In-situ Activation + SN2

Caption: Comparison of the synthetic logic for Williamson and Mitsunobu reactions.

Advantages of Mitsunobu:

  • Avoids a separate step to prepare an unstable alkyl halide/sulfonate.[9]

  • Generally proceeds under milder, neutral conditions.

  • Often gives high yields with clean inversion of stereochemistry if the alcohol is chiral.[8]

Disadvantages:

  • Stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative are produced as byproducts, which can complicate purification.

  • The reagents (PPh₃, DEAD/DIAD) are expensive.

Q4: My reaction is sluggish and requires high temperatures in DMF, leading to decomposition. How can I accelerate the reaction under milder conditions?

A4: This is a common issue when the phenoxide nucleophile has poor solubility or reactivity in the organic solvent. The use of a Phase Transfer Catalyst (PTC) can dramatically improve reaction rates and allow for lower temperatures.[12]

A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), works by forming an ion pair with the phenoxide anion. This new, lipophilic ion pair is soluble in the organic phase, where it can readily react with the oxolane electrophile.[13] This method is particularly effective in biphasic (e.g., water/toluene) systems or solid-liquid systems (e.g., K₂CO₃ in acetonitrile).[14][15]

Benefits of PTC:

  • Increased Reaction Rates: By bringing the nucleophile into the reactive phase, the rate can be increased by orders of magnitude.[12]

  • Milder Conditions: Higher rates allow for lower reaction temperatures, minimizing side reactions and decomposition.

  • Solvent Flexibility: Enables the use of less polar, cheaper, or greener solvents.

Section 3: Alternative Protocols & Methodologies

Protocol 1: Mitsunobu Reaction using Tetrahydrofuran-3-ol

Materials:

  • 3-hydroxybenzamide

  • Tetrahydrofuran-3-ol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 3-hydroxybenzamide, tetrahydrofuran-3-ol, and triphenylphosphine in anhydrous THF in a flame-dried flask.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours.

  • Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the formation of a new, less polar spot (product) and triphenylphosphine oxide (TPPO).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product, TPPO, and the hydrazine byproduct. Purify via column chromatography on silica gel. TPPO can sometimes be partially removed by crystallization from a non-polar solvent like diethyl ether or hexanes prior to chromatography.

Protocol 2: Phase-Transfer-Catalyzed (PTC) Williamson Ether Synthesis

This protocol enhances the standard Williamson synthesis, allowing for milder conditions and potentially higher yields.[14]

Materials:

  • 3-hydroxybenzamide

  • 3-bromotetrahydrofuran (or tosylate) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Acetonitrile or Toluene

Procedure:

  • To a reaction flask, add 3-hydroxybenzamide, finely powdered K₂CO₃, and TBAB.

  • Add the solvent (e.g., Acetonitrile) and begin vigorous stirring.

  • Add the 3-bromotetrahydrofuran to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The use of PTC should allow for a lower temperature than a non-catalyzed reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: Comparison of Synthetic Strategies

FeatureStandard WilliamsonPTC-WilliamsonMitsunobu Reaction
Oxolane Reagent Activated (Halide, Tosylate)[6]Activated (Halide, Tosylate)Alcohol (Tetrahydrofuran-3-ol)[7]
Key Reagents Strong Base (NaH, KH)[6]Mild Base (K₂CO₃), PTC (e.g., TBAB)[14]PPh₃, DIAD/DEAD[10]
Typical Solvents DMF, THF, Acetonitrile[1]Toluene, Acetonitrile[12][14]THF, Dioxane, DCM[10]
Pros Economical reagents (base, solvent). Well-established procedure.Milder conditions, faster rates, higher yields, broader solvent scope.[12]Uses stable alcohol, avoids preparing alkyl halides, mild conditions.[9]
Cons Often requires harsh conditions, risk of N-alkylation, unstable electrophile.[2][4]Additional cost of PTC, requires vigorous stirring.Expensive reagents, stoichiometric byproducts complicate purification.[7]
Best For... Large-scale synthesis where cost is paramount and conditions are optimized.Improving sluggish reactions, increasing yield, and using milder conditions.Small-scale synthesis, when the oxolane-halide is unavailable, or for chiral substrates.

Section 5: Frequently Asked Questions (FAQs)

  • Q: For the Williamson synthesis, which is a better leaving group on the oxolane ring: a bromide or a tosylate?

    • A: Both are excellent leaving groups. Tosylates (OTs) are generally more reactive than bromides and can lead to faster reactions.[6] However, they require an extra step to prepare from the corresponding alcohol. Bromides are often sufficient and can be prepared directly. The choice often comes down to the reactivity of your specific substrate and the availability of the starting materials.

  • Q: What are some greener solvent alternatives to DMF or DCM?

    • A: For Williamson-type reactions, consider cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) as alternatives to THF or DCM. For polar aprotic needs, dimethyl carbonate (DMC) can sometimes replace DMF, though it is more reactive. Some PTC reactions can even be run in water or bio-based solvents like ethanol, significantly improving the environmental profile of the synthesis.[16]

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting 3-hydroxybenzamide (polar), the oxolane electrophile (non-polar), and the desired product (intermediate polarity). Staining with potassium permanganate can help visualize the spots. For more accurate monitoring, especially for identifying side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It allows you to track the disappearance of reactant masses and the appearance of the product mass.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide: 1H NMR Spectroscopy and its Alternatives

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. This guide provides an in-depth analysis of the 1H Nuclear Magne...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of the novel compound, N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide. We will delve into a detailed theoretical interpretation of its 1H NMR spectrum, grounded in foundational principles and comparative data from analogous structures. Furthermore, this guide will objectively compare the utility of 1H NMR spectroscopy with alternative analytical techniques, offering researchers and drug development professionals a comprehensive framework for selecting the most appropriate methods for structural elucidation.

The Central Role of 1H NMR in Structural Analysis

1H NMR spectroscopy remains the gold standard for the structural identification of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.[2][3] The analysis of chemical shifts, integration, and signal splitting (coupling) allows for a comprehensive mapping of the molecular structure.[4][5][6]

For a molecule like N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide, with its distinct aromatic and aliphatic regions, 1H NMR is uniquely positioned to provide a wealth of structural information in a single experiment.

Predicted 1H NMR Spectrum of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on the analysis of its constituent chemical moieties. The structure of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is presented below:

Caption: Structure of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.

The predicted 1H NMR spectral data is summarized in the table below. The chemical shifts (δ) are estimated based on typical values for similar functional groups and substituent effects.[7][8][9] Coupling constants (J) are predicted based on established ranges for aromatic and aliphatic systems.[10][11][12][13]

Proton(s) Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Rationale
Aromatic H (ortho to C=O)~8.2d~2Deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nitro group. Meta-coupling to the other aromatic proton.
Aromatic H (ortho to Nitro)~7.8d~9Deshielded by the strongly electron-withdrawing nitro group. Ortho-coupling to the adjacent aromatic proton.[14]
Aromatic H (meta to Nitro)~7.5dd~9, ~2Influenced by both the ortho- and meta- couplings from the neighboring aromatic protons.
NH (Amide)~8.5 (broad)s-The chemical shift of amide protons can vary significantly and is often broad due to quadrupole broadening and exchange.[15]
N-CH3 (Methylamide)~2.9d~5Typically appears in this region. Will be a doublet due to coupling with the NH proton.
O-CH (Oxolane)~4.8-5.0m-Deshielded due to the adjacent oxygen atom. Expected to be a multiplet due to coupling with the adjacent CH2 groups in the oxolane ring.
CH2 (Oxolane, adjacent to O-CH)~3.8-4.2m-Deshielded by the ether oxygen and the proximity to the aromatic ring. Complex splitting pattern due to coupling with multiple neighboring protons.
CH2 (Oxolane, β to O-CH)~2.0-2.4m-Less deshielded than the other oxolane protons. Will appear as a complex multiplet.

Comparative Analysis with Alternative Methodologies

While 1H NMR is a powerful tool, a comprehensive structural elucidation often benefits from complementary techniques. The following table compares 1H NMR with other common analytical methods for the analysis of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.

Technique Strengths for this Molecule Limitations for this Molecule Supporting Experimental Data
1H NMR Spectroscopy Provides detailed information on proton connectivity and stereochemistry. Allows for the clear distinction between aromatic and aliphatic regions.Can have overlapping signals, especially in the aliphatic region of the oxolane ring, which may require 2D NMR techniques for full resolution.Predicted chemical shifts and coupling constants as detailed above.
13C NMR Spectroscopy Determines the number of unique carbon environments and provides information about the carbon skeleton.[6]Lower sensitivity compared to 1H NMR, requiring longer acquisition times.Expected to show distinct signals for all 12 unique carbons in the molecule.
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.Does not provide information on the connectivity of atoms or stereochemistry.The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups such as C=O (amide), N-H (amide), and N-O (nitro).[16]Provides limited information about the overall molecular structure and connectivity.Expected to show characteristic absorption bands for the amide (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and nitro (~1550 and ~1350 cm⁻¹) groups.
X-ray Crystallography Provides the definitive 3D structure of the molecule in the solid state.Requires a suitable single crystal, which can be challenging to grow.If a crystal is obtained, it would provide the absolute confirmation of the structure.

Experimental Protocols

Protocol 1: High-Resolution 1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[15]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons in the molecule.

Protocol 2: Validation of 1H NMR Data
  • Purity Assessment: Use quantitative 1H NMR (qNMR) to determine the purity of the sample by integrating the signals of the analyte against a certified internal standard.[17]

  • Structural Confirmation with 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of protons within the aromatic ring and the oxolane moiety.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the different fragments of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide, emphasizing the central role of 1H NMR and its validation through complementary techniques.

G cluster_0 Initial Analysis cluster_1 Core Structural Elucidation cluster_2 Validation & Confirmation cluster_3 Final Output start Synthesized Compound ms Mass Spectrometry (Molecular Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir nmr_1h 1D 1H NMR (Proton Environment & Connectivity) ms->nmr_1h ir->nmr_1h nmr_13c 1D 13C NMR (Carbon Skeleton) nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) nmr_13c->nmr_2d qnmr Quantitative NMR (Purity Assessment) nmr_2d->qnmr xray X-ray Crystallography (Definitive 3D Structure) qnmr->xray If crystal available final Unambiguous Structure Confirmed qnmr->final xray->final

Caption: Recommended workflow for structural elucidation.

Conclusion

The structural elucidation of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is most effectively achieved through a combination of analytical techniques, with 1H NMR spectroscopy serving as the primary tool. The detailed information on proton environments and connectivity provided by 1H NMR, when supported by 13C NMR, Mass Spectrometry, and IR Spectroscopy, allows for a confident structural assignment. For unequivocal proof of structure and purity, advanced techniques such as 2D NMR and, if feasible, X-ray crystallography are indispensable. This guide provides the foundational knowledge and a practical framework for researchers to approach the structural characterization of this and similar novel chemical entities with scientific rigor and confidence.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024). Chemical and Pharmaceutical Bulletin, 68(9). [Link]

  • Kelman, D., & Wright, A. D. (2012). The importance of 1H-nuclear magnetic resonance spectroscopy for reference standard validation in analytical sciences. PLoS One, 7(7), e42061. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(11), 725-733. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). Phytochemical Analysis, 24(6), 581-589. [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2013). ResearchGate. [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Pandey, M. K., et al. (2020). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 25(21), 5005. [Link]

  • Comparison of conventional approaches and proposed method. (n.d.). ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... (n.d.). ResearchGate. [Link]

  • Guan, Y., et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5851-5862. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2023). arXiv. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. [Link]

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Dalhousie University. [Link]

  • Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (2020). Chemistry Stack Exchange. [Link]

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Comparative

Structural Validation of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide: A Comparative IR Spectroscopy Guide

Executive Summary This guide provides a technical framework for the structural validation of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide , a representative intermediate in the synthesis of kinase inhibitors and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide , a representative intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for ab initio structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for rapid solid-state form validation and functional group fingerprinting .

This document compares two primary IR sampling methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine the optimal protocol for validating this specific nitro-benzamide ether scaffold.

Structural Analysis & Vibrational Logic

Before selecting a method, we must deconstruct the molecule to predict the critical vibrational modes. The molecule contains four distinct moieties that serve as spectral "anchors":

  • Secondary Amide (N-methylbenzamide): The primary diagnostic region.[1]

  • Nitro Group (Aromatic -NO₂): Provides high-intensity bands that often overlap with the fingerprint region.[1]

  • Ether Linkage (Ar-O-R): The connection between the benzene ring and the oxolane.

  • Oxolane (Tetrahydrofuran) Ring: A saturated cyclic ether contributing specific

    
     C-H and ring-breathing modes.[1]
    
Predicted Diagnostic Bands[1]
Functional GroupModeTheoretical Wavenumber (cm⁻¹)Diagnostic Value
Amide A

Stretch
3280 – 3320Confirms secondary amide; sensitive to H-bonding.[1]
Amide I

Stretch
1640 – 1670Critical. Position indicates crystalline packing/polymorph.[1]
Amide II

Bend /

Stretch
1530 – 1550Often obscured by Nitro bands.[1]
Nitro (Ar-NO₂) Asymmetric Stretch1515 – 1535Very Strong.[1] Conjugation with ring lowers frequency.[1][2][3]
Nitro (Ar-NO₂) Symmetric Stretch1340 – 1360Very Strong.[1] Confirms oxidation state of nitrogen.[1]
Aryl Ether

Stretch
1230 – 1260Confirms linkage of the oxolane ring.
Oxolane Ring

Cyclic Stretch
1060 – 1100Characteristic of the THF moiety.[1]
Benzene Ring C-H OOP (1,3,4-sub)800 – 860Confirms substitution pattern (2 adjacent H).

Comparative Methodology: ATR vs. KBr Transmission

For this specific molecule, the choice of sampling technique fundamentally alters the observed spectrum due to physical effects (pressure, refractive index).

Option A: Diamond ATR (Attenuated Total Reflectance)
  • Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe).[1] An evanescent wave penetrates ~0.5–2 µm into the sample.[1]

  • Pros: Non-destructive; requires minimal prep; preserves the original polymorphic form.[1]

  • Cons: Peak intensity decreases at higher wavenumbers (penetration depth dependence); peak shifts due to anomalous dispersion.[1]

Option B: KBr Pellet (Transmission)
  • Mechanism: The sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc at 8–10 tons of pressure.

  • Pros: High spectral resolution; "True" absorption values (Beer-Lambert law adherence); no refractive index correction needed.[1]

  • Cons: High Risk. The high pressure can induce a phase transition (polymorph conversion) in benzamide derivatives. Hygroscopic KBr introduces water bands (~3400 cm⁻¹) interfering with the Amide A region.

Recommendation

Primary Method: Diamond ATR. Reasoning: Benzamide derivatives are prone to pressure-induced amorphization.[1] ATR ensures the solid-state integrity is maintained, which is crucial if this IR data is used for GMP lot release or polymorph identification.[1] KBr should only be used if trace impurity analysis requires higher sensitivity.[1]

Experimental Protocols

Protocol A: High-Fidelity ATR Acquisition (Recommended)
  • System Setup:

    • Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for hardness).[1]

    • Detector: DTGS (Deuterated Triglycine Sulfate) for routine, MCT (Mercury Cadmium Telluride) for high sensitivity.[1]

    • Resolution: 4 cm⁻¹.[1][4]

    • Scans: 64 scans (to improve Signal-to-Noise ratio).

  • Sample Preparation:

    • Place approximately 2–5 mg of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide directly onto the crystal center.

    • Critical Step: Apply pressure using the anvil clamp until the "force gauge" registers optimal contact. Do not over-tighten, as this can crack softer crystals or deform the crystal lattice.

  • Acquisition & Correction:

    • Acquire Background (Air).[1]

    • Acquire Sample Spectrum.[1][4][5][6][7][8][9]

    • Post-Processing: Apply "ATR Correction" (software algorithm) to adjust for penetration depth (

      
      ). This linearizes relative intensities to match library transmission spectra [1].[1]
      
Protocol B: KBr Pellet (Reference Only)
  • Preparation:

    • Mix 1 mg of sample with 150 mg of spectroscopic-grade KBr (dried at 110°C).

    • Grind in an agate mortar gently to avoid generating heat (which alters the polymorph).

  • Pressing:

    • Transfer to a 13mm die set.[1]

    • Apply vacuum for 2 minutes (removes air/moisture).[1]

    • Press at 8 tons for 1 minute.

  • Analysis:

    • Inspect pellet: Must be transparent/glassy.[1] If cloudy, moisture or particle scattering is present.[1]

Data Interpretation & Validation Logic

The following table summarizes the expected spectral shifts between the two methods for this specific molecule.

Band AssignmentATR Frequency (Raw)KBr Frequency (Transmission)Validation Criteria
Amide A (N-H) ~3290 cm⁻¹~3300 cm⁻¹Broadening indicates amorphous content or moisture (KBr).
Amide I (C=O) ~1648 cm⁻¹~1655 cm⁻¹Sharp singlet = Pure crystalline form.[1] Split peak = Mixed polymorphs.[1]
Nitro (Asym) ~1525 cm⁻¹~1530 cm⁻¹Must be the strongest band in the 1500 region.
Aryl Ether (C-O) ~1240 cm⁻¹~1245 cm⁻¹Confirms the oxolane attachment.[1]
Oxolane Ring ~1070 cm⁻¹~1075 cm⁻¹Distinct from the aryl ether band.[1]

Note: ATR peaks typically appear 3–10 cm⁻¹ lower than transmission peaks due to the physics of internal reflection. Do not interpret this as a chemical shift [2].

Visualization of Validation Workflows

Diagram 1: Experimental Decision Matrix

This flowchart guides the researcher through the decision-making process for selecting the correct IR modality based on the sample's physical state and analytical goal.

IR_Workflow Start Start: Structural Validation N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide Goal Define Analytical Goal Start->Goal PolyCheck Polymorph/Form ID (Solid State) Goal->PolyCheck QC / Batch Release StructElucid Trace Impurity / Structure Elucidation Goal->StructElucid R&D / Unknowns ATR_Path Select ATR (Diamond) Reason: Non-destructive, fast PolyCheck->ATR_Path KBr_Path Select KBr Pellet Reason: High Resolution, Bulk Avg StructElucid->KBr_Path Execution_ATR Protocol: Direct Deposition No grinding ATR_Path->Execution_ATR Risk_KBr Risk: Pressure-induced Polymorph Change? KBr_Path->Risk_KBr Analysis Spectral Analysis (Focus: 1650 & 1530 cm⁻¹) Execution_ATR->Analysis Execution_KBr Protocol: Grind 1:100 Press 8 Tons Execution_KBr->Analysis Risk_KBr->ATR_Path Yes (Benzamides are sensitive) Risk_KBr->Execution_KBr No

Caption: Decision matrix for selecting ATR vs. KBr based on the susceptibility of benzamide derivatives to pressure-induced polymorphic transitions.

Diagram 2: Spectral Assignment Logic

This diagram illustrates the logical flow for assigning the overlapping bands in the "Fingerprint Region" (1500–1000 cm⁻¹), which is the most complex aspect of validating this molecule.

Spectral_Logic Input Spectrum Acquired (1800 - 600 cm⁻¹) Region1 Region: 1680-1630 Input->Region1 Region2 Region: 1550-1500 Input->Region2 Region3 Region: 1250-1050 Input->Region3 AmideI Amide I (C=O) Confirm: Strong Region1->AmideI NitroAsym Nitro Asym (NO₂) Confirm: Very Strong Region2->NitroAsym AmideII Amide II (N-H bend) Status: Likely Overlapped Region2->AmideII NitroAsym->AmideII Masks EtherAr Ar-O-Alkyl ~1240 cm⁻¹ Region3->EtherAr EtherCyc Cyclic Ether (THF) ~1070 cm⁻¹ Region3->EtherCyc

Caption: Logic flow for deconvoluting the crowded 1500 cm⁻¹ region where Nitro stretches often obscure Amide II bands.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Infrared Spectra of N-methylbenzamide and Tetrahydrofuran. NIST Chemistry WebBook, SRD 69.[1][5][6] Retrieved October 26, 2023, from [Link]

  • Kintek Solution. (n.d.).[1] What Is The Difference Between KBr Method And ATR Method? Choose The Right FTIR Technique For Your Lab. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2018).[1][10] Main difference between ATR(Diamond) and KBr method in FTIR? Retrieved October 26, 2023, from [Link]

  • University of Colorado Boulder. (n.d.).[1] Spectroscopy Tutorial: Nitro Groups. Retrieved October 26, 2023, from [Link]

Sources

Validation

Difference in solubility between N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide and its carboxylic acid precursor

A Comparative Analysis of the Solubility Profiles of an N-Methylbenzamide and its Carboxylic Acid Precursor A Senior Application Scientist's Guide to Understanding Structure-Solubility Relationships In early-stage drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Solubility Profiles of an N-Methylbenzamide and its Carboxylic Acid Precursor

A Senior Application Scientist's Guide to Understanding Structure-Solubility Relationships

In early-stage drug discovery, a compound's aqueous solubility is a critical determinant of its potential for success. Poor solubility can lead to unreliable in vitro assay results, diminished in vivo efficacy, and significant formulation challenges. This guide provides an in-depth comparison of the solubility characteristics of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide and its synthetic precursor, 4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid. By examining the fundamental chemical differences between these two molecules, we can anticipate and experimentally verify significant disparities in their solubility, particularly as a function of pH. This analysis serves as a practical illustration of structure-solubility relationships that are fundamental to medicinal chemistry and pharmaceutical development.

The Molecular Basis for Solubility Differences: Amide vs. Carboxylic Acid

The core structural difference between the two compounds is the functional group at the 1-position of the benzene ring: a carboxylic acid (-COOH) in the precursor and an N-methylamide (-CONHCH3) in the final compound. This seemingly minor modification has profound implications for the molecule's physicochemical properties, most notably its acidity and, by extension, its aqueous solubility.

  • The Carboxylic Acid Precursor: Carboxylic acids are weak acids. In an aqueous environment, the carboxylic acid group can donate a proton (H+) to form a negatively charged carboxylate ion (-COO⁻). This ionization is governed by the compound's pKa (the pH at which 50% of the drug is ionized) and the pH of the surrounding solution.[1] The conversion from a neutral molecule to a charged ion dramatically increases its interaction with polar water molecules, thereby enhancing its solubility.[2]

  • The N-Methylbenzamide: In contrast, amides are generally considered neutral compounds. While the amide group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), it does not readily ionize across the physiological pH range.[3] Its solubility is therefore much less dependent on pH compared to its carboxylic acid counterpart.[3]

Diagram 1: Chemical Structures

G cluster_0 4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid (Carboxylic Acid Precursor) cluster_1 N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide (Amide Product) acid acid amide amide acid->amide Amidation (-COOH -> -CONHCH3)

Caption: Key functional group transformation from carboxylic acid to N-methylamide.

The Henderson-Hasselbalch Equation: Predicting pH-Dependent Solubility

The relationship between pH, pKa, and the ionization state of a weak acid is quantitatively described by the Henderson-Hasselbalch equation.[4] For a weak acid, the equation is:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the ionized form (the carboxylate)

  • [HA] is the concentration of the non-ionized form (the carboxylic acid)

This equation is a powerful tool for predicting how the solubility of an ionizable compound will change with pH.[5] When the pH is significantly above the pKa, the logarithmic term becomes large and positive, indicating that the highly soluble ionized form [A⁻] predominates. Conversely, at a pH below the pKa, the non-ionized form [HA], which has lower intrinsic solubility, is the major species. This principle is fundamental to understanding how drugs are absorbed in the varying pH environments of the gastrointestinal (GI) tract.[6][7][8]

Experimental Design for Solubility Comparison

To empirically validate these theoretical differences, a robust experimental plan is required. The shake-flask method , as described in OECD Guideline 105, is a standard approach for determining thermodynamic or equilibrium solubility.[9][10][11] This method involves adding an excess of the solid compound to a specific solvent system, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Diagram 2: Experimental Workflow for Solubility Profiling

G cluster_solvents Solvent Systems prep Compound Preparation (Weigh excess solid of Amide & Acid) ph4 pH 4.0 Buffer ph7 pH 7.4 Buffer ph9 pH 9.0 Buffer dmso DMSO (Organic) equilibrate Equilibration (Shake-flask method 24h at 25°C) ph4->equilibrate ph7->equilibrate ph9->equilibrate dmso->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate quantify Quantification (HPLC-UV analysis of supernatant) separate->quantify results Data Analysis (Solubility Profile µg/mL vs. pH) quantify->results

Caption: Workflow for determining pH-dependent and organic solubility.

  • Preparation: For each compound (the amide and the acid), weigh approximately 2 mg of solid powder into separate 1.5 mL glass vials. Prepare this for each of the selected solvent systems.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 4.0 buffer, pH 7.4 buffer, pH 9.0 buffer, or an organic solvent like DMSO) to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24 hours. This duration is typically sufficient to ensure equilibrium is reached between the solid and dissolved states.[12]

  • Phase Separation: After incubation, remove the vials and centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.[13] This step is crucial to ensure only the dissolved compound is analyzed.

  • Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Calculate the concentration of the dissolved compound by comparing its peak area to a standard curve of known concentrations.

  • Data Reporting: The final solubility is reported in units such as µg/mL or µM.

Expected Results and Interpretation

By applying the principles discussed, we can predict the outcome of the solubility experiments. The data below represents a hypothetical but chemically sound expectation for the results of the described protocol.

Table 1: Comparative Solubility Data (Hypothetical)

CompoundSolubility at pH 4.0 (µg/mL)Solubility at pH 7.4 (µg/mL)Solubility at pH 9.0 (µg/mL)Solubility in DMSO (mg/mL)
Carboxylic Acid Precursor ~5~150>1000>50
N-Methylbenzamide ~20~25~25>100
  • Carboxylic Acid Precursor: The solubility is expected to be very low in the acidic pH 4.0 buffer, as the compound will be predominantly in its neutral, less soluble form (pH < pKa). As the pH increases to 7.4 and 9.0 (pH > pKa), the compound ionizes to the highly soluble carboxylate form, leading to a dramatic increase in measured solubility.[14]

  • N-Methylbenzamide: As a neutral molecule, the amide's solubility is not expected to be significantly influenced by pH changes within this range.[15] It will exhibit a relatively flat, low solubility profile across the aqueous buffers.

  • Organic Solvent: Both compounds are expected to have high solubility in a polar aprotic solvent like DMSO, which is effective at solvating a wide range of organic molecules.[16]

Conclusion and Implications for Drug Development

The conversion of a carboxylic acid to an N-methylamide fundamentally alters the compound's solubility profile. The carboxylic acid precursor demonstrates classic pH-dependent solubility, a characteristic that can be both an advantage and a disadvantage in drug development. High solubility in the neutral-to-alkaline environment of the small intestine can facilitate absorption.[7] However, poor solubility in the acidic environment of the stomach could lead to precipitation and variable bioavailability.[14]

The N-methylbenzamide, with its low, pH-independent solubility, presents a different set of challenges. While its absorption may be less affected by the pH gradient of the GI tract, its overall low aqueous solubility could be a limiting factor for oral absorption, potentially requiring formulation strategies such as amorphous solid dispersions or lipid-based formulations to achieve therapeutic concentrations.

This comparative guide underscores the importance of understanding fundamental physicochemical principles in the early stages of research. By anticipating how structural modifications will impact key properties like solubility, scientists can make more informed decisions in the design and selection of drug candidates, ultimately streamlining the path to viable therapeutics.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Retrieved from [Link]

  • Talevi, A., & Gant, T. G. (2016). Food, gastrointestinal pH, and models of oral drug absorption. Journal of Pharmaceutical Sciences, 105(11), 3245-3255. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Patsnap. (2024). How does pH affect drug delivery? Retrieved from [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved from [Link]

  • PharmaTutor. (2009). pH, Solubility, Ionization affecting absorption. Retrieved from [Link]

  • Science Ready. (n.d.). Amides. Organic Chemistry. Retrieved from [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides. HSC Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 12: Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

Executive Summary & Hazard Logic (SAR Analysis) The Core Directive: As specific toxicological data (LD50, OEL) for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is not publicly established in major registries, you must...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic (SAR Analysis)

The Core Directive: As specific toxicological data (LD50, OEL) for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is not publicly established in major registries, you must adopt a Performance-Based Control Banding approach.

We apply Structure-Activity Relationship (SAR) analysis to determine the safety profile. This molecule contains three distinct pharmacophores that dictate our safety stance:

  • Nitro Group (-NO2): Historically associated with methemoglobinemia (blood toxicity), skin sensitization, and potential mutagenicity (Category 2).

  • Benzamide Scaffold: A common structural motif in bioactive pharmaceutical intermediates, implying potential potency in cell signaling pathways (e.g., PDE inhibition).

  • Oxolane (Tetrahydrofuran) Ether Linkage: While generally stable in this solid matrix, ether linkages imply a need to protect from oxidative degradation.

Operational Verdict: Treat this compound as Occupational Exposure Band 3 (OEB 3) until definitive toxicology proves otherwise.

  • Target OEL:

    
    
    
  • Primary Risks: Inhalation of dust, Dermal Sensitization.

Hierarchy of Controls & Risk Assessment

The following logic flow dictates the operational setup before you even open the vial.

RiskAssessment Compound N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide Hazards Hazards: 1. Unknown Potency (Assume Toxic) 2. Skin Sensitizer (Nitro) 3. Dust Inhalation Compound->Hazards SAR Analysis ControlBand Assign Control Band: OEB 3 (10-100 µg/m³) Hazards->ControlBand Precautionary Principle Engineering Engineering Controls: Certified Fume Hood or Powder Containment Hood ControlBand->Engineering Primary Barrier PPE PPE Layer: Double Nitrile + N95/P100 + Lab Coat Engineering->PPE Secondary Barrier

Figure 1: Decision logic for assigning safety controls to novel pharmaceutical intermediates.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This matrix is specific to nitro-aromatic solids .

Protection ZoneEquipment RequirementTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100 (Recommended) Milled organic powders often generate particles <5µm. Standard surgical masks offer zero protection against bioactive dusts.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness each)Breakthrough Time: Nitro-aromatics can permeate nitrile. Double gloving creates a "sacrificial layer." If the outer glove is contaminated, strip it immediately.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can drift around gaps. Goggles seal the orbital area.
Body Tyvek® Lab Coat or Back-closing Gown Cotton coats absorb chemicals. Tyvek repels dust and liquids. Back-closing ensures the chest (breathing zone) is seamless.

Operational Workflow: Weighing & Solubilization

Objective: Transfer solid compound to solution without contaminating the worker or the balance.

Prerequisite: All operations must occur inside a Chemical Fume Hood or Class I Biological Safety Cabinet .

Step-by-Step Protocol
  • Preparation:

    • Place an Ionizing Bar or anti-static gun near the balance. Organic amides are prone to static charge, causing powder to "jump" and disperse.

    • Line the hood surface with an absorbent, plastic-backed mat (absorbent side up).

  • Weighing (The "Tare-Weigh-Transfer" Method):

    • Do not spatula powder directly into a flask.

    • Tare a weighing boat or glassine paper.

    • Transfer the solid.

    • Critical Step: Gently wipe the exterior of the stock bottle with a solvent-dampened wipe before returning it to storage.

  • Solubilization:

    • Recommended Solvent: DMSO or DMF (High solubility for benzamides).

    • Add solvent to the weighing vessel if possible, or funnel the solid into the flask before adding solvent to prevent "puffing" of dust.

  • Decontamination:

    • Nitro-aromatics are lipophilic. Water alone will not clean a spill.

    • Use a Surfactant-based cleaner (e.g., Alconox) followed by 70% Isopropanol .

    • Avoid Bleach (Sodium Hypochlorite) initially, as it can react with amines/amides to form chloramines.

Workflow Start Enter Lab Zone Gown Don PPE: Double Gloves, Goggles Start->Gown Static Neutralize Static (Ionizer) Gown->Static Weigh Weigh inside Hood (No drafts) Static->Weigh Dissolve Solubilize (DMSO) Close Container Weigh->Dissolve Decon Wipe Down: Surfactant -> Alcohol Dissolve->Decon

Figure 2: Operational workflow emphasizing static neutralization and containment.

Waste Disposal & Emergency Response

Waste Streams
  • Solid Waste: Contaminated gloves, weighing boats, and mats must go into Hazardous Solid Waste (Trace Chemo/Toxic) bins. Do not use regular trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform). Label clearly: "Contains Nitro-benzamide derivative - Potential Sensitizer."

Emergency Exposure Plan
  • Skin Contact:

    • Strip: Remove contaminated gloves/clothing immediately.

    • Wash: Wash skin with mild soap and copious water for 15 minutes. Do not use alcohol on skin (it enhances absorption of nitro-compounds).

    • Report: Monitor for signs of sensitization (redness, itching).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Provide the medical team with the structure (Nitro-aromatic), noting the risk of methemoglobinemia.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: Nitro Compounds (Generic).[Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for the OEB 3 assignment logic).
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